Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate
Overview
Description
Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate is a complex organic compound featuring a pyrazole ring substituted with diphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate typically involves multiple steps, starting with the preparation of the pyrazole core. . The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[1,5-diphenyl-3-(difluoromethyl)pyrazol-4-yl]oxymethyl]benzoate
- Methyl 4-[[1,5-diphenyl-3-(chloromethyl)pyrazol-4-yl]oxymethyl]benzoate
- Methyl 4-[[1,5-diphenyl-3-(methyl)pyrazol-4-yl]oxymethyl]benzoate
Uniqueness
Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3/c1-32-24(31)19-14-12-17(13-15-19)16-33-22-21(18-8-4-2-5-9-18)30(20-10-6-3-7-11-20)29-23(22)25(26,27)28/h2-15H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKRNMKFLTXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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